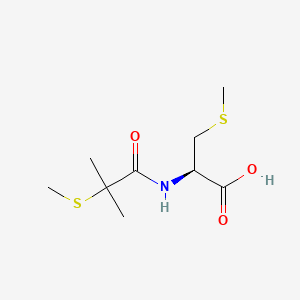
S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine: is a sulfur-containing amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine typically involves the reaction of L-cysteine with methylthio compounds under specific conditions. The process may include steps such as methylation and acylation to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting sulfoxides back to sulfides.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
Chemistry: In chemistry, S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential role in cellular processes and its interactions with other biomolecules. It may be used in research related to enzyme function and protein modification.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs or treatments for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
S-Methylisothiourea: This compound shares some structural similarities with S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine and is known for its inhibitory effects on inducible nitric oxide synthetase.
Methyl 2-(methylthio)benzoate:
Uniqueness: this compound is unique due to its specific structural features and reactivity
Properties
CAS No. |
74407-28-6 |
|---|---|
Molecular Formula |
C9H17NO3S2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
(2R)-2-[(2-methyl-2-methylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S2/c1-9(2,15-4)8(13)10-6(5-14-3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
PJAGTRYFTSKLOI-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CSC)C(=O)O)SC |
Canonical SMILES |
CC(C)(C(=O)NC(CSC)C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
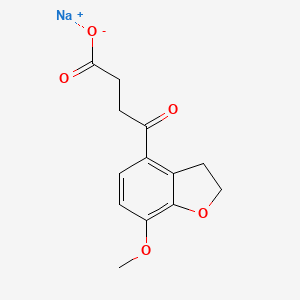
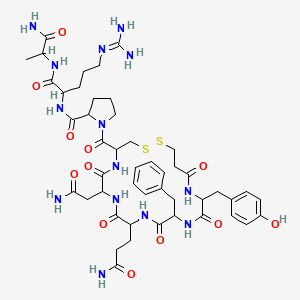
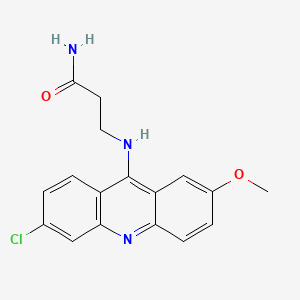

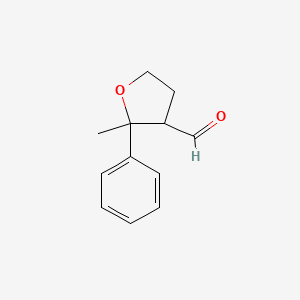
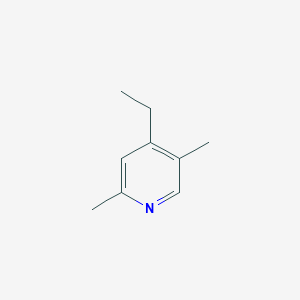
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
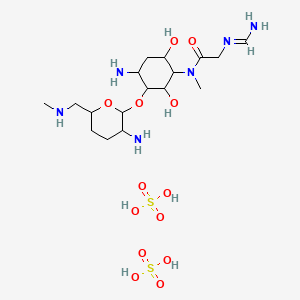
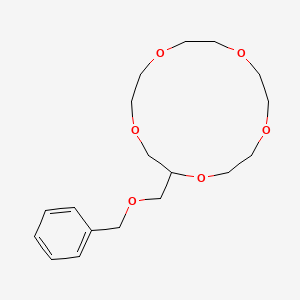
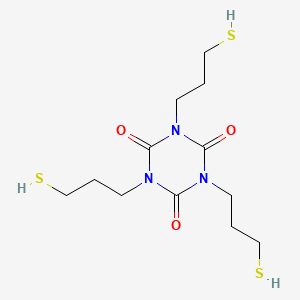
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)

